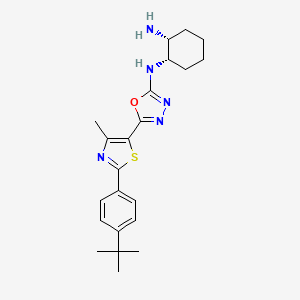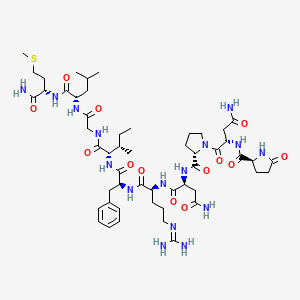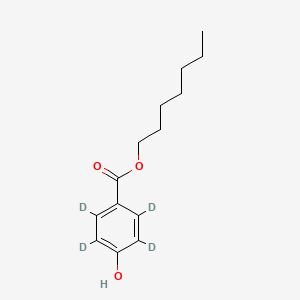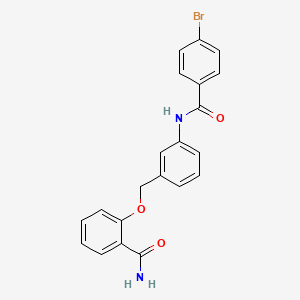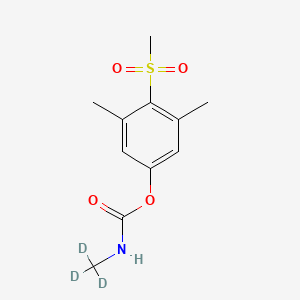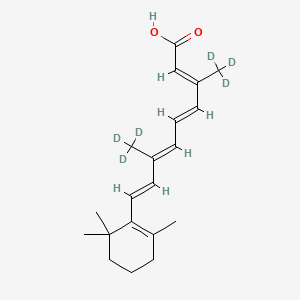
Retinoic acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinoic acid-d6 is a deuterated form of retinoic acid, a metabolite of vitamin A. It is structurally similar to retinoic acid but contains six deuterium atoms, which makes it useful in various scientific research applications, particularly in studies involving mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid-d6 typically involves the deuteration of retinoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuteration process is carefully monitored to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Retinoic acid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced to retinol-d6.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Various oxidized metabolites of this compound.
Reduction: Retinol-d6.
Substitution: Hydrogenated forms of retinoic acid.
Aplicaciones Científicas De Investigación
Retinoic acid-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoic acid and its metabolites.
Biology: Studied for its role in cell differentiation and development.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetics and skincare products.
Mecanismo De Acción
Retinoic acid-d6 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. The deuterium atoms do not significantly alter the biological activity of the compound, allowing it to function similarly to retinoic acid.
Comparación Con Compuestos Similares
Similar Compounds
Retinoic acid: The non-deuterated form of retinoic acid-d6.
Retinol: The alcohol form of vitamin A.
Isotretinoin: A stereoisomer of retinoic acid used in the treatment of severe acne.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of retinoic acid and its metabolites.
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i1D3,2D3 |
Clave InChI |
SHGAZHPCJJPHSC-OKNVBTJJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C([2H])([2H])[2H])/C=C/C1=C(CCCC1(C)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


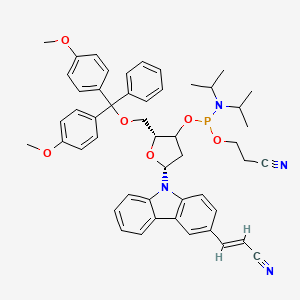
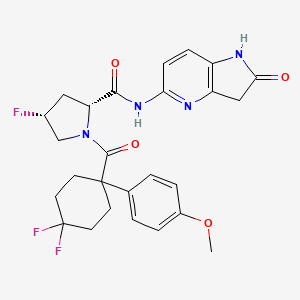
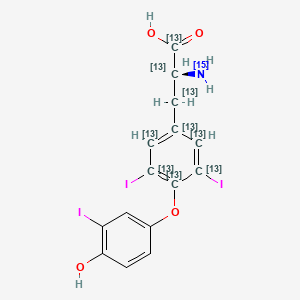
![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)

![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)

